3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Description
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C15H11BrN2OS and its molecular weight is 347.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Analgesic Activity
Quinazolinone derivatives exhibit significant analgesic activities, indicating their potential as pain management agents. The study by Osarumwense Peter Osarodion (2023) synthesized compounds showing higher analgesic activities compared to standard drugs, demonstrating the therapeutic potential of quinazolinones in pain relief Osarumwense Peter Osarodion, 2023.
Hypolipidemic Activities
Research by Y. Kurogi et al. (1996) explored the hypolipidemic properties of quinazolinone derivatives, highlighting their ability to lower triglyceride and total cholesterol levels. This suggests their utility in treating lipid disorders Y. Kurogi et al., 1996.
Corrosion Inhibition
Quinazolinone derivatives have been found to be effective corrosion inhibitors for mild steel in acidic environments, as demonstrated by N. Errahmany et al. (2020). Their study shows the potential of these compounds in protecting metals from corrosion, which has significant industrial implications N. Errahmany et al., 2020.
Fluorescent Chemical Sensors
A quinazolinone derivative was synthesized by Xiaobing Zhang et al. (2007) and used as a fluoroionophore for Fe(3+) sensitive optochemical sensors. The compound's interaction with iron ions showcases its application in developing sensitive and selective sensors for metal ion detection Xiaobing Zhang et al., 2007.
Antitumor Agents
S. Barakat et al. (2007) synthesized a series of quinazolinone derivatives with antitumor activity against Ehrlich Ascities Carcinoma cells. This highlights the potential of quinazolinone derivatives as antitumor agents, opening avenues for cancer therapy research S. Barakat et al., 2007.
Antihistaminic Agents
A study by V. Alagarsamy and P. Parthiban (2013) developed novel quinazolinone derivatives with H1-antihistaminic activity. Their research demonstrates the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, suggesting their use as new class H1-antihistaminic agents V. Alagarsamy, P. Parthiban, 2013.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUASXQNZCDILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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